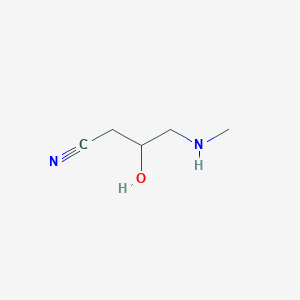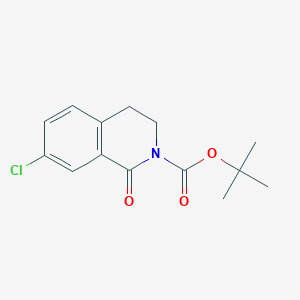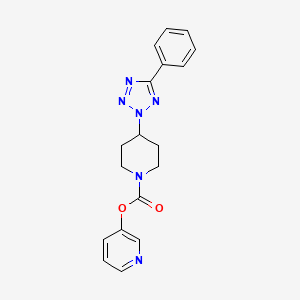
pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate
描述
Pyridin-3-yl 4-(5-phenyl-2H-tetrazol-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a pyridinyl group and a tetrazolyl group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the tetrazole ring, known for its high nitrogen content, contributes to the compound’s unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the Chan–Evans–Lam coupling reaction, where 5-phenyl-1H-tetrazole is treated with pyridin-3-ylboronic acid . The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization might be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Pyridin-3-yl 4-(5-phenyl-2H-tetrazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.
科学研究应用
Chemistry
In chemistry, pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has potential applications as a pharmacophore in drug design. The tetrazole ring is known to mimic carboxylic acids, making it useful in the development of enzyme inhibitors and receptor antagonists.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The tetrazole ring is a common feature in many drugs, including antihypertensive agents and antibiotics .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as high nitrogen content for energetic materials or as a ligand in coordination chemistry.
作用机制
The mechanism of action of pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with proteins, potentially inhibiting enzyme activity or blocking receptor sites. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
相似化合物的比较
Similar Compounds
Losartan: An antihypertensive drug that also contains a tetrazole ring.
Latamoxef: A cephalosporin antibiotic with a tetrazole moiety.
Pemiroplast: A histamine receptor blocker with a tetrazole group.
Uniqueness
Pyridin-3-yl 4-(5-phenyl-2H-tetrazol-2-yl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with both a pyridinyl and a tetrazolyl group
属性
分子式 |
C18H18N6O2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
pyridin-3-yl 4-(5-phenyltetrazol-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H18N6O2/c25-18(26-16-7-4-10-19-13-16)23-11-8-15(9-12-23)24-21-17(20-22-24)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2 |
InChI 键 |
HGCSBCXCTUEHIP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1N2N=C(N=N2)C3=CC=CC=C3)C(=O)OC4=CN=CC=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
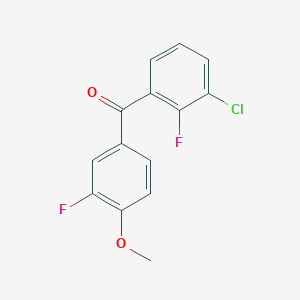
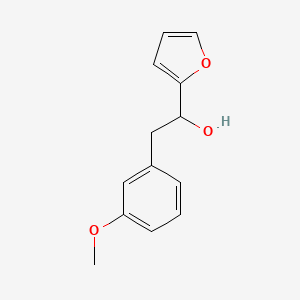
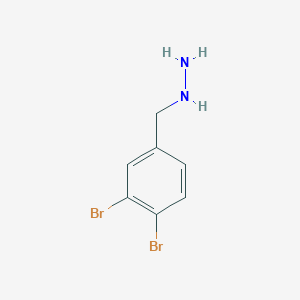
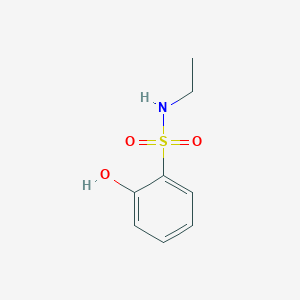
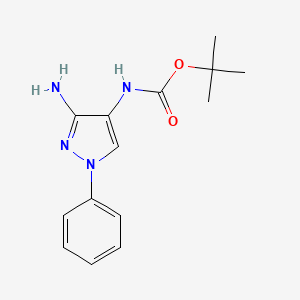
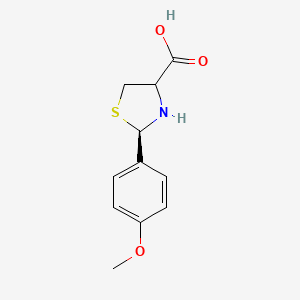
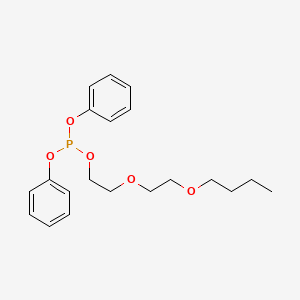
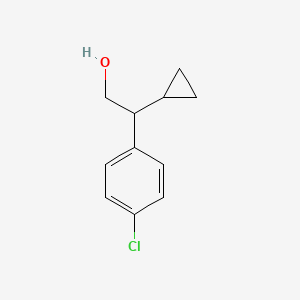
![Benzenamine,4-[(6-chloro-3-methyl-1h-pyrrolo[2,3-b]pyridin-4-yl)oxy]-3-fluoro-](/img/structure/B8554198.png)
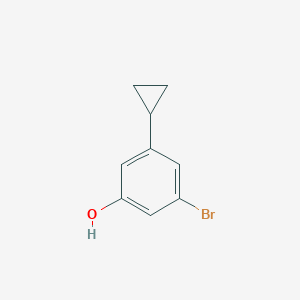
![propan-2-yl 4-[4-(2-fluoro-4-methylsulfonylphenoxy)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8554226.png)
